molecular formula C14H17FN4O2S B6983058 5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine

5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine

Cat. No.: B6983058
M. Wt: 324.38 g/mol
InChI Key: RRTSQLHKOSVHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine is a complex organic compound that features a fluorinated pyridine ring, a sulfonyl piperidine moiety, and a methylpyrazole group

Properties

IUPAC Name

5-fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-18-14(4-7-17-18)22(20,21)19-8-5-11(6-9-19)13-3-2-12(15)10-16-13/h2-4,7,10-11H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTSQLHKOSVHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)S(=O)(=O)N2CCC(CC2)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine typically involves multiple steps, starting with the preparation of the fluorinated pyridine ring. The fluorination of pyridine can be achieved using various methods, such as the Balz-Schiemann reaction or nucleophilic substitution reactions . The piperidine moiety is then introduced through cyclization reactions involving appropriate precursors . The final step involves the sulfonylation of the piperidine ring and the attachment of the methylpyrazole group under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and sulfonyl piperidine moiety are likely to play key roles in its biological activity. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-[1-(2-methylpyrazol-3-yl)sulfonylpiperidin-4-yl]pyridine is unique due to its combination of a fluorinated pyridine ring, a sulfonyl piperidine moiety, and a methylpyrazole group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.